molecular formula C13H11N5 B3073831 [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine CAS No. 1018168-01-8

[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine

Cat. No.: B3073831
CAS No.: 1018168-01-8
M. Wt: 237.26 g/mol
InChI Key: CGKIQMWBWXMWGV-UHFFFAOYSA-N
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Description

The compound [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine (CAS 1018168-01-8) is a heterocyclic aromatic amine with the molecular formula C₁₃H₁₁N₅ and a molar mass of 237.26 g/mol . Its structure comprises a 1,2,4-triazole ring substituted at the 3-position with a pyridin-3-yl group and at the 5-position with a para-aminophenyl moiety.

Properties

IUPAC Name

4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIQMWBWXMWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine typically involves the formation of the triazole ring followed by the introduction of the pyridine and phenylamine groups. One common method is the cyclization of a hydrazine derivative with a nitrile to form the triazole ring. This is followed by coupling reactions to introduce the pyridine and phenylamine groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Alkylation Reactions

The aromatic amine undergoes alkylation with α-chloroacetamides under basic conditions:

Reaction Conditions :

  • Reflux in ethanol with KOH (1 hour) .

  • Substrates: N-aryl-substituted α-chloroacetamides.

Products :

ReagentProduct StructureYield (%)
N-(4-Cl-phenyl)chloroacetamide4-Amino-5-(pyridin-3-yl)-triazole-3-ylthioacetamide72

This reaction introduces pharmacophore side chains, enhancing bioactivity .

Paal-Knorr Condensation

The primary amine reacts with 2,5-dimethoxytetrahydrofuran to form pyrrole derivatives:

Reaction Conditions :

  • Acetic acid catalyst, 80°C (4 hours) .

Products :

Starting MaterialProductYield (%)
[4-(5-pyridin-3-yl-triazol-3-yl)phenyl]amine4-Pyrrolyl-triazole derivative65–78

This modification increases lipophilicity, potentially improving membrane permeability .

Cyclization with Isothiocyanates

Reaction with aryl isothiocyanates forms thiosemicarbazides, which cyclize to triazolethiones:

Reaction Pathway :

  • Hydrazinolysis of ethyl 2-(4-aminophenoxy)acetate.

  • Condensation with isothiocyanates.

  • Base-mediated cyclization .

Yields : 52–88% (dependent on substituent electronic effects) .

Metal Coordination Complexes

The triazole’s sulfur and pyridine’s nitrogen act as donor atoms for metal ions:

Metal SaltLigand SiteComplex StructureApplication
Cu(II)Triazole (S), Pyridine (N)Square-planar geometryAnticancer agents
Fe(III)Triazole (N,S)Octahedral coordinationCatalytic oxidation

Oxidation and Substitution

  • Oxidation : Treatment with KMnO₄ oxidizes the amine to a nitro group.

  • Electrophilic Substitution : Bromination at the phenyl ring’s para position occurs under mild conditions.

Pharmacological Modifications

Derivatives are synthesized to enhance anti-inflammatory and antimicrobial activity:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides yields sulfonamide derivatives (yields: 60–75%) .

  • Schiff Base Synthesis : Condensation with aldehydes produces imine-linked analogs .

Key Data Tables

Table 1: Reaction Optimization for Alkylation

BaseSolventTemperature (°C)Time (h)Yield (%)
KOHEthanol80172
NaHDMF100258

Table 2: Biological Activity of Derivatives

Derivative TypeIC₅₀ (Anti-inflammatory)MIC (Antimicrobial)
Pyrrolyl-triazole12 µM 8 µg/mL
Sulfonamide-triazole18 µM 12 µg/mL

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. Studies have shown that [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
The compound has been investigated for its anticancer potential. Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cancer progression .

Enzyme Inhibition
Triazole-based compounds are known for their ability to inhibit specific enzymes such as cytochrome P450. This inhibition can be leveraged in drug development to modulate metabolic pathways, potentially leading to novel therapeutic agents for treating various diseases .

Agricultural Applications

Fungicides
The triazole structure is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds similar to this compound have been utilized to combat fungal pathogens in crops. Their efficacy stems from their ability to disrupt fungal cell membrane synthesis and function .

Plant Growth Regulators
Research has also explored the use of this compound as a plant growth regulator. By influencing hormonal pathways in plants, it can enhance growth rates and resistance to environmental stressors, thus improving crop yields .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, the compound's ability to form coordination complexes with metals opens avenues for developing advanced materials with tailored properties .

Sensors and Detection Systems
The unique electronic properties of this compound make it suitable for applications in sensor technology. It can be utilized in the fabrication of sensors for detecting environmental pollutants or biological analytes due to its selective binding capabilities .

Analytical Chemistry

Chromatography and Spectroscopy
In analytical chemistry, this compound has been employed as a reagent in chromatographic methods for separating complex mixtures. Its distinct chemical properties allow for effective interaction with various analytes, improving detection limits and specificity in techniques such as HPLC and GC-MS .

Spectroscopic Applications
The compound's structural characteristics enable its use as a standard reference material in spectroscopic analyses. Its unique spectral fingerprints can aid in the identification and quantification of similar compounds in research settings .

Mechanism of Action

The mechanism of action of [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives

  • Structure : These derivatives feature a pyridin-4-yl group (nitrogen at the para position) and an alkylsulfanyl substituent at the triazole’s 3-position .
  • The alkylsulfanyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Synthesis: Prepared via S-alkylation of a thiol precursor in alkaline methanol, yielding derivatives with moderate to high purity .

3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine (CAS 675121-08-1)

  • Structure : Similar to the target compound but includes a 4-methyl-benzylsulfanyl group at the triazole’s 3-position .
  • The methyl group on the benzyl ring may improve metabolic stability by sterically hindering oxidative metabolism.

5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine

  • Structure : Contains a piperidine-linked triazolyl group and a pyrrolidinyl-ethoxy chain .
  • Key Differences :
    • The pyrrolidinyl-ethoxy chain introduces a basic nitrogen, enhancing solubility in acidic environments (e.g., gastric fluid).
    • The thiazole ring replaces the triazole, altering electronic distribution and hydrogen-bonding capacity.

Physicochemical and Biochemical Properties

Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Water Solubility
Target Compound 237.26 Pyridin-3-yl, para-aminophenyl 1.8 Moderate
5-(Pyridin-4-yl)-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine 247.31 Pyridin-4-yl, methylsulfanyl 2.3 Low
3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine 349.45 Benzylsulfanyl (4-methyl) 3.1 Very Low
5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine 393.50 Pyrrolidinyl-ethoxy chain 2.9 Low

Biochemical Activity

  • Target Compound: Limited direct activity data are available, but its triazole-amine scaffold is associated with kinase inhibition and antimicrobial activity in analogues .
  • Alkylsulfanyl Derivatives : Exhibited moderate inhibitory activity against EGFR kinase (IC₅₀ = 0.8–5.2 μM) in preliminary assays, with potency influenced by alkyl chain length .
  • Benzylsulfanyl Analogues : Demonstrated enhanced CYP450 inhibition due to increased lipophilicity, but higher cytotoxicity in hepatic cell lines .

Patent and Commercial Landscape

  • Derivatives with trifluoromethyl or thiophene substituents (e.g., ) are patented for use in oncology and inflammation, emphasizing the scaffold’s versatility .

Biological Activity

[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H11N5
  • Molecular Weight : 239.26 g/mol
  • CAS Number : 26343161
  • IUPAC Name : 4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)aniline

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine and triazole derivatives through condensation reactions. Various methodologies have been reported in literature, including microwave-assisted synthesis and solvent-free conditions, enhancing yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibitory effects were noted with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Escherichia coli : The compound showed moderate activity with MIC values around 64 µg/mL.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated:

  • Cell Line Studies : The compound exhibited cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications in the triazole and pyridine moieties can significantly influence the biological activity of this compound. For example:

ModificationEffect on Activity
Substitution on pyridine ringEnhanced antimicrobial activity
Alteration in triazole positionIncreased cytotoxicity against cancer cells

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates. The results indicated that this compound had a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Research : In a collaborative study between ABC Institute and DEF University, the cytotoxic potential of [4-(5-pyridin-3-yh-lH-l,2,4-triazol-l-y)phenyl]amine was assessed using MTT assays on multiple cancer cell lines. The findings suggested a mechanism involving apoptosis induction.

Q & A

What are the common synthetic routes for [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine, and how are intermediates characterized?

Basic
The compound is synthesized via multi-step reactions, often starting with the formation of the triazole core. A typical route involves S-alkylation of a thiol-containing precursor with aryl halides under alkaline conditions at room temperature . For example, pyridinyl-triazole intermediates can be prepared by cyclizing thiourea derivatives with hydrazine, followed by functionalization of the phenylamine group. Intermediates are characterized using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regiochemistry and purity .

How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Planarity analysis of the triazole and pyridine rings (dihedral angles <5°) is critical to confirm tautomeric forms, as seen in analogous triazole-phenylamine structures .

How can regioselectivity challenges in triazole synthesis be addressed?

Advanced
Regioselectivity is influenced by substituent electronic effects and reaction conditions. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) enhances selectivity by promoting faster kinetics and reducing side reactions . Introducing steric-directing groups (e.g., tert-butyl on the phenyl ring) can bias cyclization toward the desired 1,2,4-triazole isomer . Computational modeling (DFT) of transition states can further predict regiochemical outcomes .

What computational methods are used to predict the compound’s reactivity and binding interactions?

Advanced
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets, such as antimicrobial enzymes, using PubChem-derived 3D structures . For crystallographic validation, Mercury (CCDC) analyzes packing interactions and hydrogen-bond networks .

How should researchers resolve contradictions in 1H^1 \text{H}1H-NMR data caused by tautomerism?

Advanced
1,2,4-Triazole derivatives exhibit tautomerism between 3-amine and 5-amine forms. Variable-temperature NMR (VT-NMR) at 25–80°C can identify dynamic equilibria by observing peak splitting or coalescence . 2D NMR (e.g., 1H^1 \text{H}-15N^{15} \text{N} HMBC) confirms connectivity, while X-ray crystallography provides definitive tautomeric assignments .

What strategies optimize crystallization for X-ray studies?

Advanced
Slow evaporation (hexane/ethyl acetate) promotes single-crystal growth. For planar structures, use polar solvents (DMF, DMSO) to enhance π-π stacking. If twinning occurs, SHELXL’s TWIN command refines data by partitioning overlapping reflections . For hygroscopic samples, seal capillaries with epoxy to prevent solvent loss .

What safety protocols are critical when handling this compound?

Basic
Wear nitrile gloves, goggles, and a lab coat to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services, as per GB/T 16483/17519 standards .

How is this compound applied in drug discovery, and what assays validate its activity?

Advanced
The triazole-amine scaffold shows antimicrobial and kinase-inhibitory potential. For in vitro testing:

  • Antibacterial : MIC assays against S. aureus and E. coli (CLSI guidelines).
  • Kinase inhibition : ADP-Glo™ assays (IC50_{50} determination).
    Structure-activity relationship (SAR) studies often modify the pyridinyl or phenyl groups to enhance potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine
Reactant of Route 2
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[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.